Diethyl butyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate
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Overview
Description
Diethyl butyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate is an organic compound with a complex structure that includes a naphthalene ring substituted with chlorine and dioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl butyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-1,4-dioxo-1,4-dihydronaphthalene with diethyl butylpropanedioate under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl butyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chlorine atom in the naphthalene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the naphthalene ring .
Scientific Research Applications
Diethyl butyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diethyl butyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-butyl-2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)malonate
- 1,3-diethyl 2-butyl-2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate
Uniqueness
Diethyl butyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate is unique due to its specific structural features, including the naphthalene ring with chlorine and dioxo substitutions. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C21H23ClO6 |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
diethyl 2-butyl-2-(3-chloro-1,4-dioxonaphthalen-2-yl)propanedioate |
InChI |
InChI=1S/C21H23ClO6/c1-4-7-12-21(19(25)27-5-2,20(26)28-6-3)15-16(22)18(24)14-11-9-8-10-13(14)17(15)23/h8-11H,4-7,12H2,1-3H3 |
InChI Key |
OIQGWTIQTNUBOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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